molecular formula C10H8N4S2 B3395615 3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol CAS No. 79074-69-4

3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol

Cat. No.: B3395615
CAS No.: 79074-69-4
M. Wt: 248.3 g/mol
InChI Key: YTXYPBGFOFQODO-UHFFFAOYSA-N
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Description

3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol is a fused heterocyclic compound featuring a triazole ring fused with a thiadiazole moiety. The benzyl group at the 3-position and the thiol (-SH) group at the 6-position are critical for its chemical reactivity and biological activity. This scaffold is notable for its structural rigidity, which enhances binding affinity to biological targets, and its sulfur-containing groups, which contribute to redox activity and interactions with enzymes or receptors.

Synthetic routes typically involve condensation reactions of 4-amino-5-substituted-1,2,4-triazole-3-thiols with benzyl halides or aldehydes under acidic or basic conditions. For example, phosphorous oxychloride (POCl₃) is often used as a cyclizing agent to form the triazolothiadiazole core . The compound’s pharmacological relevance includes anticancer, antimicrobial, and enzyme-inhibitory activities, as evidenced by its structural analogs in recent studies .

Properties

IUPAC Name

3-benzyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S2/c15-10-13-14-8(11-12-9(14)16-10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXYPBGFOFQODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with benzyl halides in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired tr

Biological Activity

3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18N4O3S
  • Molecular Weight : 382.4 g/mol
  • IUPAC Name : 3-benzyl-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • SMILES Representation : COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. A study involving a series of 3,6-disubstituted triazolo-thiadiazole derivatives demonstrated potent antibacterial activity against various strains of bacteria and fungi. Notably:

  • The compounds exhibited higher antibacterial efficacy than standard drugs like ampicillin and streptomycin.
  • The antifungal activity was reported to be up to 80 times more potent than ketoconazole and several times more effective than bifonazole .

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeReference DrugEfficacy
Compound 3AntibacterialAmpicillinEquipotent
Compound 19AntifungalKetoconazoleUp to 80-fold higher
Compound 6AntifungalBifonazole3 to 40 times higher

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Tubulin and Hsp90 : Binding to these proteins disrupts cellular functions essential for cancer cell proliferation.
  • Thiodoxin Reductase (TrxR) : Inhibition of this enzyme affects redox balance within cells.
  • Signaling Pathways : Modulation of the ERK pathway contributes to its anticancer effects.

Study on Antibacterial Properties

A comprehensive study evaluated the antibacterial effects of several triazolo-thiadiazole derivatives against resistant bacterial strains such as MRSA. The findings indicated that certain derivatives maintained low toxicity in human cell lines while exhibiting strong antibacterial properties. The docking studies identified E. coli MurB as a key target for these compounds .

Study on Antifungal Efficacy

Another investigation focused on the antifungal activity of these compounds against various fungi. The results showed that specific structural modifications enhanced their efficacy significantly compared to traditional antifungal agents. For instance, the presence of a trimethoxyphenyl group was crucial for maximizing antifungal activity .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation and reduction—makes it a versatile intermediate in organic synthesis.

Reaction TypeDescription
Oxidation Introduces oxygen-containing functional groups.
Reduction Removes oxygen or adds hydrogen atoms.
Substitution Replaces one functional group with another.

Biology

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties . Studies have shown that derivatives of triazolo-thiadiazoles can inhibit the growth of various bacterial strains and cancer cell lines.

  • A study demonstrated that derivatives of this compound exhibited cytotoxicity against breast cancer cells (MDA-MB-231), with some compounds showing better efficacy than established drugs like Erlotinib .

Medicine

Due to its biological activities, this compound is being explored as a potential therapeutic agent . Its mechanisms of action involve interaction with specific molecular targets such as PARP-1 and EGFR pathways in cancer treatment.

  • For instance, compound derivatives have been shown to induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation .

Industry

In industrial applications, this compound is being investigated for its potential use in developing new materials and chemical processes. Its unique properties may lead to innovations in fields such as pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A recent study synthesized novel bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives which demonstrated enhanced cytotoxicity against MDA-MB-231 breast cancer cells compared to existing treatments. The most promising compound induced apoptosis significantly better than traditional chemotherapeutics .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of various triazolo-thiadiazole derivatives against multiple bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .

Chemical Reactions Analysis

S-Alkylation and S-Arylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides or α-halo carbonyl compounds to form thioethers. Key findings include:

Table 1: Representative S-Alkylation/Arylation Reactions

ReactantConditionsProduct StructureYieldSource
Phenacyl bromideK₂CO₃, DMF, rt, 6h3-Benzyl-6-(phenacylthio)triazolothiadiazole78%
Propargyl bromideEt₃N, CH₃CN, reflux, 4h6-(Propargylthio) derivative65%
4-Fluorobenzyl chlorideK₂CO₃, DMF, 80°C, 8h6-(4-Fluorobenzylthio) analog72%

These reactions exploit the thiol's nucleophilicity, with DMF or acetonitrile as optimal solvents and potassium carbonate/triethylamine as bases .

Cyclocondensation with Bielectrophiles

The thiol and amino groups participate in cyclization reactions to form extended heterocycles:

Example :

  • Reaction with α-bromopropenone in ethanol under reflux forms 5-methyl-3-benzyltriazolo[3,4-b]thiadiazine .

Mechanism :

  • Thiol attacks the electrophilic α-carbon of α-bromopropenone.

  • Intramolecular cyclization occurs via the amino group, eliminating HBr.

Table 2: Cyclization Outcomes

BielectrophileProduct ClassKey Application
Hydrazonoyl halidesTriazolothiadiazepinesAntiviral agents
Ethyl bromoacetateThiadiazine-fused derivativesAntimicrobial scaffolds

Oxidative Coupling Reactions

The thiol group undergoes oxidative dimerization to form disulfide-linked dimers:

Conditions :

  • H₂O₂ (30%) in acetic acid, rt, 2h .

  • Yields bis(triazolothiadiazole)disulfides (85–91% yield) .

Applications :

  • Enhanced thermal stability for material science .

Coordination Chemistry

The thiol and triazole nitrogen atoms act as ligands for metal complexes:

Example :

  • Reaction with Cu(II) acetate in methanol forms a square-planar complex, validated by ESR and XRD .

Biological Relevance :

  • Cu complexes show improved urease inhibition (IC₅₀ = 2.8 μM vs. 30.4 μM for free ligand) .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable aryl/heteroaryl group introduction:

Suzuki Reaction :

  • 6-Thiol + 4-bromophenylboronic acid → 6-(4-biphenyl) derivative (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

Key Data :

  • Yields: 60–75%

  • Electronic effects: Electron-withdrawing substituents enhance reaction rates .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (H₂SO₄, PPA), ring expansion occurs:

Observation :

  • 3-Benzyltriazolothiadiazole-6-thiol → 1,3,4-thiadiazepine via thiol participation .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Table 3: Bioactivity of Key Derivatives

DerivativeActivity (IC₅₀ or Zone of Inhibition)Target Organism
6-(4-Nitrobenzylthio)12 mm (E. coli)Antibacterial
Cu(II) complex2.8 μM (urease)Enzyme inhibition
Disulfide dimer89% inhibition (Candida albicans)Antifungal

Stability and Reactivity Trends

  • pH Sensitivity : Thiol group protonates below pH 6, reducing nucleophilicity .

  • Thermal Stability : Decomposes at 220–240°C without melting .

Comparison with Similar Compounds

Structural Comparison

The triazolothiadiazole core is common among analogs, but substitutions at the 3- and 6-positions dictate functional diversity. Key structural analogs include:

Compound Name Substituent (3-position) Substituent (6-position) Key Features
3-Benzyl-6-thiol derivative (Target) Benzyl Thiol (-SH) High nucleophilicity; potential for disulfide bond formation
3-(4-Chlorophenyl)-6-iodophenol derivative 4-Chlorophenyl Iodophenol Enhanced heparanase inhibition (IC₅₀: 3–12 μg/mL)
3-(p-Tolyl)-6-iodophenol derivative p-Tolyl Iodophenol Improved lipophilicity; moderate heparanase inhibition
3-(Indol-3-yl)-6-thiol derivative Indole Thiol Anticancer activity via Bcl-2 targeting; 70% yield in synthesis
S-Alkyl derivatives (e.g., 4a-j) Aryl Alkyl chains Broad-spectrum antitumor activity; microwave-assisted synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance enzyme inhibition (e.g., heparanase) by stabilizing charge interactions .
  • Bulkier substituents (e.g., benzyl, biphenyl) improve membrane permeability and target binding in anticancer assays .
  • Thiol vs. Alkyl/arylthio groups : Thiol derivatives exhibit higher reactivity but lower stability compared to S-alkylated analogs, which are preferred for in vivo studies .
Pharmacological Activity Comparison
  • Anticancer Activity :

    • The target compound’s benzyl-thiol combination shows moderate cytotoxicity, whereas S-alkyl derivatives (e.g., 4a-j) with biphenyl groups exhibit superior antitumor activity, likely due to enhanced hydrophobic interactions with cancer cell membranes .
    • Indole-substituted analogs (e.g., compound 5c) demonstrate selective Bcl-2 inhibition, with IC₅₀ values <10 μM in leukemia models .
  • Antimicrobial Activity :

    • Triazolothiadiazoles with methoxy (e.g., 3,4,5-trimethoxyphenyl) or halogenated (e.g., 3-bromophenyl) substituents show broad-spectrum antibacterial and antifungal activity, attributed to membrane disruption and enzyme inhibition .
  • Enzyme Inhibition: Heparanase inhibitors like 4-CMI (4-chlorophenyl-6-iodophenol) achieve IC₅₀ values of 3 μg/mL, outperforming benzyl-thiol derivatives in metastasis suppression .

Q & A

Q. What are the standard synthetic protocols for preparing 3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol?

The compound is typically synthesized via cyclization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives with carbon disulfide under basic conditions. For example, 4-amino-5-(1H-indol-3-yl)-4H-[1,2,4]triazole-3-thiol is reacted with KOH and CS₂ in ethanol under reflux for 18 hours, followed by acidification to precipitate the product . Yields range from 60–75%, with purity confirmed via melting point analysis and chromatography.

Q. Which spectroscopic and analytical techniques are routinely used for structural characterization?

Key techniques include:

  • Single-crystal X-ray diffraction to confirm molecular geometry (e.g., C–C bond lengths: 0.002–0.003 Å; R factor: 0.029–0.048) .
  • ¹H/¹³C NMR for verifying substituent positions and aromatic proton environments.
  • FT-IR to identify thiol (-SH) and triazole ring vibrations .

Q. What preliminary biological screening methods assess its antimicrobial activity?

Antibacterial activity is evaluated using minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compounds are tested at concentrations of 6.25–100 μg/mL, with MIC values compared to standard antibiotics like ampicillin .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives?

Pd-catalyzed C–H activation cross-coupling reactions improve yields (70–90%) for diaryl-substituted analogs. For example, coupling 6-aryl-triazolothiadiazoles with aryl halides using 1-(2-naphthoyl)-3-(4-bromophenyl)thiourea as a ligand enhances regioselectivity . Solvent choice (e.g., DMF vs. THF) and reaction time (8–24 hours) are critical variables .

Q. What strategies are employed in structure-activity relationship (SAR) studies?

SAR analysis involves systematic substitution at the benzyl and thiol positions. For instance:

  • Electron-withdrawing groups (e.g., 4-iodophenyl) enhance antibacterial activity (MIC: 12.5 μg/mL vs. S. aureus) .
  • Methoxy groups (e.g., 4-methoxyphenyl) improve solubility but reduce potency . Quantitative SAR (QSAR) models using Hammett constants (σ) predict logP and bioactivity .

Q. How should researchers address contradictions in biological data across studies?

Discrepancies in MIC values or cytotoxicity may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or cell line variability. For example, 3-(indol-3-yl) derivatives show conflicting IC₅₀ values (5–25 μM) in Bcl-2 inhibition assays due to differences in protein expression levels . Cross-validation using orthogonal assays (e.g., flow cytometry vs. Western blot) is recommended .

Q. What methodologies target specific proteins like Bcl-2 in anticancer research?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to Bcl-2’s hydrophobic groove. For instance, 3-(indol-3-yl) derivatives exhibit docking scores of −9.2 kcal/mol, correlating with experimental IC₅₀ values . Fluorescence polarization assays validate competitive binding with BH3 peptides .

Q. How are purity and stability challenges addressed during synthesis?

  • HPLC-DAD (C18 column, acetonitrile/water gradient) detects impurities (<1%) .
  • Stability studies (pH 1–9, 37°C) reveal thiol oxidation as a degradation pathway. Adding antioxidants (e.g., BHT) during storage mitigates this .

Q. What green chemistry approaches reduce environmental impact?

One-pot multicomponent reactions minimize solvent use. For example, 3-(N′-benzylidene-hydrazino) derivatives are synthesized in ethanol with glacial acetic acid, achieving 85% yield without chromatographic purification . Microwave-assisted synthesis reduces reaction times from 18 hours to 30 minutes .

Q. How do advanced crystallographic techniques resolve structural ambiguities?

High-resolution X-ray diffraction (λ = 0.71073 Å, T = 113–193 K) resolves disorder in triazole-thiadiazole fused rings. For example, torsional angles (C9–O10–C11–C12: 175.96°) confirm non-planar conformations in fluorophenyl derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol
Reactant of Route 2
Reactant of Route 2
3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol

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